
p-Cyanocinnamic acid
Descripción general
Descripción
p-Cyanocinnamic acid (IUPAC name: (E)-3-(4-cyanophenyl)prop-2-enoic acid) is a cinnamic acid derivative characterized by a cyano (-CN) substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₇NO₂, with a molecular weight of 173.17 g/mol . Key physical properties include a melting point of 245–248°C and a boiling point of 380.4°C at standard pressure. Safety data indicate it requires careful handling due to hazard codes 36/37/38 (irritant to eyes, respiratory system, and skin) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for p-cyanocinnamic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves Knoevenagel condensation between p-cyanobenzaldehyde and malonic acid, using catalysts like piperidine or pyridine. Yield optimization requires controlled temperature (80–100°C), solvent selection (e.g., ethanol or DMF), and reaction time (4–8 hours). Purity is assessed via HPLC or melting point analysis . For reproducible results, document reagent ratios, catalyst loading, and post-synthesis purification steps (e.g., recrystallization in ethanol) .
Q. How can researchers validate the structural characterization of this compound?
Methodological Answer: Combine spectroscopic techniques:
- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹.
- NMR : ¹H NMR should show aromatic protons (δ 7.5–8.1 ppm) and α,β-unsaturated carboxylic acid protons (δ 6.3–7.2 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF (using a matrix like α-cyano-4-hydroxycinnamic acid) to confirm molecular ion peaks (M+H⁺ at m/z 174.04) .
Q. What are the standard protocols for evaluating this compound’s biological activity in vitro?
Methodological Answer: Design dose-response assays (e.g., 1–100 μM) in cell lines relevant to the target pathway (e.g., cancer or antimicrobial models). Use MTT or resazurin assays for viability, and validate specificity via negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin for cytotoxicity). Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer: Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are critical. For example, discrepancies in DMSO solubility may arise from hydration state variations. Use dynamic light scattering (DLS) to detect aggregation, and quantify solubility via UV-Vis spectrophotometry at λ_max (~270 nm). Compare results with computational models (e.g., COSMO-RS) to identify outliers and refine experimental protocols .
Q. What advanced spectroscopic techniques can elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between p-cyanocinnamic acid and immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
- Fluorescence Quenching : Monitor tryptophan residue changes in proteins upon ligand binding (e.g., Stern-Volmer analysis). Cross-validate findings with molecular docking simulations (AutoDock Vina) to map binding sites .
Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?
Methodological Answer: Simulate physiological environments (pH 7.4, 37°C) and analyze degradation via:
- HPLC-MS/MS : Track parent compound and metabolites over time.
- Circular Dichroism (CD) : Assess conformational changes in protein-ligand complexes.
- Accelerated Stability Testing : Use Arrhenius equation to predict shelf-life. Include antioxidants (e.g., ascorbic acid) or stabilizers in formulations to mitigate hydrolysis .
Q. What strategies are effective for reconciling conflicting bioactivity data in this compound studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Conduct meta-analyses of published data, focusing on variables like cell line origin (e.g., HeLa vs. HEK293) or assay endpoints (e.g., IC₅₀ vs. EC₅₀). Use sensitivity analysis to identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .
Q. Methodological Frameworks
Q. How can the PICOT framework structure research questions on this compound’s therapeutic potential?
Example Application:
- Population : Cancer cell lines (e.g., MCF-7).
- Intervention : p-Cyanocinnamic acid at IC₅₀ doses.
- Comparison : Standard chemotherapeutic agents (e.g., 5-FU).
- Outcome : Apoptosis markers (e.g., caspase-3 activation).
- Time : 24–72-hour exposure. This framework ensures hypothesis specificity and comparability across studies .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
Methodological Answer:
- Non-linear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + metabolomics).
- Bayesian Hierarchical Modeling : Account for batch effects in high-throughput screening data .
Q. Data Management and Reporting
Q. How should researchers present conflicting spectral data in publications?
Methodological Answer: Include raw data (e.g., NMR FID files, MS spectra) in supplementary materials. Annotate discrepancies (e.g., solvent peaks, impurity signals) and provide justification for interpretations. Use tools like MestReNova for spectral deconvolution and reference internal standards (e.g., TMS for NMR) .
Q. What are best practices for archiving and sharing this compound research data?
Methodological Answer: Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, ChemRxiv). Use ISA-Tab format for metadata, including synthesis protocols, instrument parameters, and QC criteria. Cite datasets with DOIs to enhance reproducibility .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below compares p-cyanocinnamic acid with key cinnamic acid derivatives:
Functional Group Impact on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound is strongly electron-withdrawing, reducing the electron density of the aromatic ring. This contrasts with hydroxyl (-OH) and methoxy (-OCH₃) groups in p-coumaric and ferulic acids, which donate electrons, enhancing antioxidant activity via radical stabilization . Solubility: The polar -CN group in this compound increases its solubility in polar aprotic solvents compared to non-substituted cinnamic acids, but less so than hydroxylated derivatives like p-coumaric acid, which are water-soluble at physiological pH .
Thermal and Chemical Stability
- Thermal Stability: this compound’s high melting point (245–248°C) exceeds that of p-coumaric acid (~210°C) and ferulic acid (~174°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via -CN and -COOH groups) .
- Reactivity : The -CN group facilitates nucleophilic substitution reactions, distinguishing it from hydroxylated analogs, which undergo electrophilic substitution (e.g., sulfonation, methylation) .
Research Findings and Gaps
- Antioxidant Studies: Hydroxycinnamic acids (e.g., p-coumaric, caffeic) show EC₅₀ values < 50 μM in DPPH assays, whereas this compound’s EC₅₀ remains uncharacterized, likely higher due to reduced radical stabilization capacity .
- Drug Design: Fluorinated and cyano-substituted cinnamic acids are explored as kinase inhibitors or antimicrobial agents. For example, 4-fluorocinnamic acid derivatives exhibit enhanced permeability across biological membranes .
Métodos De Preparación
Knoevenagel Condensation: Primary Synthetic Route
Reaction Mechanism and General Protocol
The Knoevenagel condensation remains the most widely employed method for synthesizing p-cyanocinnamic acid. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with malonic acid or its derivatives (e.g., malononitrile, ethyl cyanoacetate) to form the α,β-unsaturated carboxylic acid . The general reaction is represented as:
2 + \text{H}2\text{O}
Pyridine or piperidine (5–10 mol%) are preferred catalysts due to their ability to deprotonate the active methylene group while minimizing side reactions . Solvents such as ethanol, toluene, or acetonitrile are used under reflux conditions (80–120°C), with reaction times ranging from 2 to 6 hours .
Optimization Strategies
-
Catalyst Selection : Piperidine outperforms weaker bases (e.g., ammonium acetate) by achieving yields >90% compared to 60–70% with ammonium salts .
-
Solvent Effects : Ethanol enhances solubility of intermediates, while toluene facilitates azeotropic removal of water, shifting equilibrium toward product formation .
-
Temperature Control : Reactions conducted at 100°C reduce side product formation (e.g., decarboxylation) by 30% compared to lower temperatures .
Table 1: Yield Optimization in Knoevenagel Condensation
Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Piperidine | Ethanol | 80 | 92 | |
Pyridine | Toluene | 110 | 85 | |
NH₄OAc | Acetonitrile | 90 | 68 |
Ester Hydrolysis: Secondary Synthetic Pathway
Synthesis of Cyanocinnamic Esters
This compound is often prepared via hydrolysis of its ester derivatives. Esters such as ethyl p-cyanocinnamate are synthesized through Knoevenagel condensation using ethyl cyanoacetate instead of malonic acid :
Propionic acid or acetic acid serves as both solvent and proton donor, with ammonium acetate (10–15 mol%) catalyzing the reaction at 90–110°C .
Acidic or Basic Hydrolysis
The ester intermediate is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions:
-
Basic Hydrolysis : Yields 80–85% purity but requires neutralization and recrystallization .
-
Acidic Hydrolysis : Faster (1–2 hours) but may degrade the cyano group, reducing yields to 70–75% .
Industrial-Scale Production
Large-Scale Reactor Design
Industrial synthesis employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Key parameters include:
-
Residence Time : 30–45 minutes at 120°C under 3–5 bar pressure .
-
Catalyst Recovery : Piperidine is recycled via distillation, reducing costs by 40% .
Purification Techniques
-
Recrystallization : Ethanol/water (1:1) mixtures achieve >99% purity, with a recovery rate of 85–90% .
-
Column Chromatography : Reserved for high-purity grades (pharmaceutical use), albeit with lower throughput (50–60% recovery) .
Table 2: Industrial Production Metrics
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Yield | 85–92% | 88–94% |
Purity | 95–98% | 99% |
Throughput (kg/day) | 0.1–1 | 100–500 |
Emerging Methods and Innovations
Enzymatic Knoevenagel Condensation
Recent studies demonstrate lipase-catalyzed condensation in water-mimicking ionic liquids (e.g., [BMIM][BF₄]), achieving 75–80% yields at ambient temperatures . This method reduces energy consumption by 60% compared to thermal approaches .
Photochemical Synthesis
UV-induced solid-state reactions of 4-cyanobenzaldehyde derivatives show potential for solvent-free synthesis, though yields remain low (45–50%) .
Critical Analysis of Methodologies
Advantages and Limitations
Propiedades
Fórmula molecular |
C10H7NO2 |
---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-(4-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13) |
Clave InChI |
USVZQKYCNGNRBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.